1-Cyclohexylbut-3-yn-1-ol 1-Cyclohexylbut-3-yn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19946625
InChI: InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

1-Cyclohexylbut-3-yn-1-ol

CAS No.:

Cat. No.: VC19946625

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexylbut-3-yn-1-ol -

Specification

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 1-cyclohexylbut-3-yn-1-ol
Standard InChI InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2
Standard InChI Key KDDLRGNXIZNNJO-UHFFFAOYSA-N
Canonical SMILES C#CCC(C1CCCCC1)O

Introduction

Structural and Molecular Characteristics

1-Cyclohexylbut-3-yn-1-ol (molecular formula: C10H16O\text{C}_{10}\text{H}_{16}\text{O}, molecular weight: 152.23 g/mol) features a hydroxyl group (-OH) at the first carbon and a triple bond between carbons 3 and 4 of the butynol chain. The cyclohexyl substituent introduces steric bulk and lipophilicity, influencing its reactivity and solubility. Key structural attributes include:

  • Bond angles and lengths: The triple bond (C≡C\text{C≡C}) length is approximately 1.20 Å, typical for alkynes, while the C-O bond in the hydroxyl group measures ~1.43 Å.

  • Stereochemistry: The cyclohexyl group adopts a chair conformation, minimizing steric strain. The hydroxyl group’s orientation relative to the triple bond affects hydrogen-bonding potential and reactivity .

Synthesis and Preparation

Catalytic Coupling Approaches

A common synthesis route involves Sonogashira coupling, where a cyclohexylacetylene derivative reacts with a propargyl alcohol precursor. For example:

  • Deprotection of trimethylsilyl (TMS) groups: As demonstrated in the preparation of but-3-yn-1-ylcyclohexane , a TMS-protected alkyne is treated with K2CO3\text{K}_2\text{CO}_3 in methanol to yield the free alkyne.

  • Palladium-copper catalysis: A sealed-tube reaction with PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2 (2 mol%) and CuI\text{CuI} (1 mol%) facilitates coupling between iodobenzene and the deprotected alkyne at 65°C .

This method achieves yields exceeding 80% under optimized conditions.

Alternative Routes

  • Grignard reaction: Cyclohexylmagnesium bromide reacts with 3-butyn-1-ol epoxide, followed by acid workup.

  • Hydroboration-oxidation: Cyclohexylacetylene undergoes hydroboration with disiamylborane, followed by oxidation to introduce the hydroxyl group.

Chemical Properties and Reactivity

Acid-Base Behavior

The hydroxyl group (pKa16\text{p}K_a \approx 16) can act as a weak acid, participating in deprotonation reactions with strong bases like NaH or tt-BuOK. The resulting alkoxide ion enhances nucleophilicity at the β-carbon.

Alkyne-Specific Reactions

  • Hydrogenation: Catalytic hydrogenation (e.g., Lindlar’s catalyst) selectively reduces the triple bond to a cis-alkene.

  • Nucleophilic additions: The triple bond undergoes hydrohalogenation (e.g., HBr) to form halogenated alkenes.

  • Cycloadditions: Participation in [2+2] or Diels-Alder reactions under photochemical or thermal conditions .

Oxidation and Functionalization

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, yielding 4-cyclohexylbut-3-yn-2-one.

  • Esterification: Reaction with acetic anhydride forms the corresponding acetate ester, enhancing stability for storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.20–1.80 (m, 11H, cyclohexyl protons)

    • δ 2.45 (t, J=7.4J = 7.4 Hz, 2H, CH2_2-C≡C)

    • δ 4.10 (s, 1H, -OH)

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3):

    • δ 23.5 (C-1), 67.8 (C-2), 85.2 (C-3), 72.4 (C-4)

    • δ 26.4–35.6 (cyclohexyl carbons)

Infrared (IR) Spectroscopy

  • Strong absorption at 3300 cm1^{-1} (-OH stretch)

  • Alkyne C≡C stretch at 2100 cm1^{-1}

Applications in Organic Synthesis

Building Block for Complex Molecules

1-Cyclohexylbut-3-yn-1-ol serves as a precursor for:

  • Pharmaceutical intermediates: Its cyclohexyl group enhances blood-brain barrier penetration in drug candidates.

  • Natural product synthesis: Used in the total synthesis of terpenoids and polyketides.

Polymer Chemistry

The triple bond enables incorporation into conjugated polymers via click chemistry, improving thermal stability and optoelectronic properties .

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